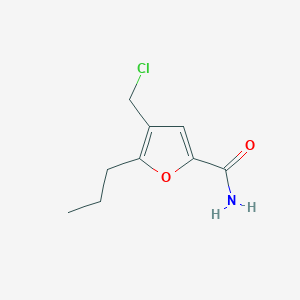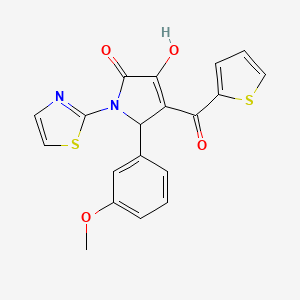![molecular formula C19H18BrNO3S B14944967 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B14944967.png)
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C19H18BrNO3S. This compound is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide typically involves multiple steps, including the bromination of naphthalene, sulfonation, and subsequent coupling with 4-methylphenoxyethylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor, leading to changes in mood and behavior. Additionally, it has been found to have neuroprotective effects and to increase dopamine levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class of compounds.
2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: Another compound with similar structural features.
Uniqueness
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C19H18BrNO3S |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H18BrNO3S/c1-14-6-8-15(9-7-14)24-13-12-21-25(22,23)19-11-10-18(20)16-4-2-3-5-17(16)19/h2-11,21H,12-13H2,1H3 |
Clave InChI |
CLIHXUURGBANII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)

![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)
![N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide](/img/structure/B14944943.png)
![5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944952.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
